1-Benzyl-4-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
It is known that the compound is an amino acid derivative, which suggests that it may interact with proteins or enzymes in the body.
Pharmacokinetics
It is known that the compound has a molecular weight of 21924 , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid. For instance, the compound’s stability may be affected by the pH of its environment . In acidic conditions (pH < 2), certain protective groups in the compound may undergo hydrolysis, reducing its stability. In neutral or slightly acidic conditions (ph 4-6), the compound can exist relatively stably .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-methylenesuccinic acid with benzylamine under reflux conditions. The reaction typically requires a solvent such as ethanol and a catalytic amount of acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-benzyl-4-hydroxypyrrolidine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidine ring but with different functional groups at the 2-position.
Uniqueness: 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-4-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-8-13(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQWKBNCMREKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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